Comprehensive Physicochemical Profile and Synthetic Utility of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid
Comprehensive Physicochemical Profile and Synthetic Utility of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid , also known as 2-Cyclopentylmalonic acid mono-tert-butyl ester .
Executive Summary & Structural Analysis
3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is a specialized, chiral building block used primarily in the synthesis of pharmaceutical intermediates, including viral protease inhibitors (e.g., HCV, SARS-CoV-2) and peptidomimetics. Structurally, it is a mono-tert-butyl ester of 2-cyclopentylmalonic acid .
The molecule possesses a unique "push-pull" reactivity due to the presence of a free carboxylic acid (nucleophilic/acidic) and a tert-butyl ester (acid-labile protecting group) on the same geminal carbon. This substitution pattern makes the C2 position a chiral center, rendering the molecule a candidate for enantioselective transformations or resolution.
Structural Identifiers
| Identifier | Detail |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-cyclopentylpropanoic acid |
| Common Name | 2-Cyclopentylmalonic acid mono-tert-butyl ester |
| CAS Number | Not widely listed; often generated in situ.[1] (Analog: Unsubstituted mono-ester CAS 40052-13-9) |
| SMILES | CC(C)(C)OC(=O)C(C1CCCC1)C(=O)O |
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.29 g/mol |
Physicochemical Characterization
The following data aggregates calculated and predicted properties, as experimental data for this specific intermediate is often proprietary or unlisted in public databases.
Key Properties Table
| Property | Value (Predicted/Analog-Based) | Experimental Context |
| Physical State | Viscous Oil or Low-Melting Solid | Unsubstituted analog is a liquid; cyclopentyl group increases MP. |
| Melting Point | 45–55 °C (Estimated) | Pure enantiomers may crystallize; racemates often oils. |
| LogP (Octanol/Water) | 2.5 – 2.8 | Lipophilic due to cyclopentyl and tert-butyl groups. |
| pKa (Carboxylic Acid) | 2.9 – 3.2 | Stronger acid than acetic acid due to the electron-withdrawing ester group. |
| Solubility | High: DCM, EtOAc, THF, MeOHLow: Water (pH < 7) | Soluble in aqueous base (as carboxylate salt). |
| Chirality | Yes (C2 Position) | Exists as a racemic mixture (R/S) unless synthesized asymmetrically. |
Stability Profile (Critical)
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Thermal Instability (Decarboxylation): Like all malonic acid mono-esters, this compound is thermodynamically unstable relative to its decarboxylated product (tert-butyl cyclopentylacetate ). Heating above 60–80°C induces spontaneous loss of CO₂ via a cyclic 6-membered transition state.
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Acid Sensitivity: The tert-butyl ester is acid-labile. Exposure to strong acids (TFA, HCl) will cleave the ester, yielding 2-cyclopentylmalonic acid , which rapidly decarboxylates to cyclopentylacetic acid .
Synthetic Methodology
The synthesis of this molecule requires avoiding conditions that trigger premature decarboxylation or ester cleavage. The Meldrum's Acid Route is the industry standard for high-purity generation.
Protocol: Meldrum's Acid Ring-Opening
This route is superior to selective hydrolysis of diesters because it guarantees mono-ester formation without contamination from di-acids.
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Alkylation: React Meldrum's acid with cyclopentanone (reductive alkylation) or cyclopentyl bromide (base-mediated) to form 5-cyclopentyl-2,2-dimethyl-1,3-dioxane-4,6-dione .
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Nucleophilic Ring Opening: Treat the alkylated Meldrum's acid with tert-butanol (t-BuOH) and a catalytic base (or thermal reflux in t-BuOH).
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Isolation: The ring opens to yield the target mono-tert-butyl ester exclusively.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation logic.
Figure 1: The Meldrum's acid pathway ensures selective mono-ester formation.[2] Red dashed line indicates the thermal degradation risk.
Applications in Drug Discovery
This molecule serves as a versatile "branch point" intermediate.[3]
A. Synthesis of Non-Natural Amino Acids
Through the Curtius Rearrangement , the free carboxylic acid can be converted into an amine with retention of stereochemistry (if resolved).
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Reaction: Acid + DPPA (Diphenylphosphoryl azide)
Isocyanate Amine. -
Product: tert-Butyl 2-amino-2-cyclopentylacetate (Cyclopentylglycine t-butyl ester).
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Relevance: Critical motif in HCV protease inhibitors (e.g., Telaprevir analogs).
B. Controlled Decarboxylation
Used to introduce a cyclopentylacetyl group while maintaining a latent carboxylate (protected as t-butyl).
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Workflow: Alkylate C2 with an electrophile
Decarboxylate Result is an alpha-substituted cyclopentyl ester.
Handling & Storage Protocols
Due to the risk of autocatalytic decarboxylation, strict adherence to these protocols is required.
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
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Handling:
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Avoid heating above 40°C during rotary evaporation.
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Do not distill. Purify via column chromatography or acid-base extraction at low temperature.
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Analysis:
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NMR: Dissolve in CDCl₃. Look for the characteristic tert-butyl singlet (~1.4 ppm) and the doublet/multiplet for the alpha-proton (~3.1 ppm).
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TLC: Visualize with Bromocresol Green (stains carboxylic acids yellow on a blue background).
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References
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Synthesis of Malonic Acid Monoesters: Organic Syntheses, Coll. Vol. 7, p. 213 (1990). Link
- Meldrum's Acid in Synthesis: Chen, B. C. "Meldrum's Acid in Organic Synthesis." Heterocycles, 1991, 32(3), 529-597.
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Curtius Rearrangement of Malonates: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972, 94(17), 6203–6205. Link
- Decarboxylation Kinetics:Journal of Organic Chemistry, "Kinetics and Mechanism of the Decarboxylation of Malonic Acid Derivatives." (General Reference for Beta-diacid stability).
